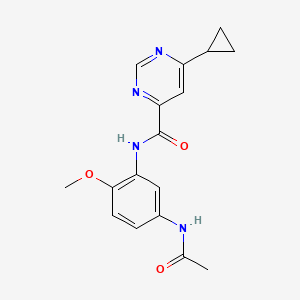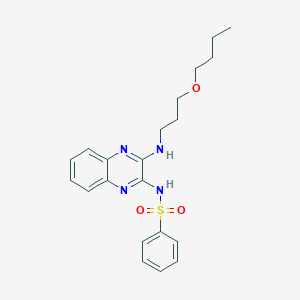![molecular formula C15H17N5O2 B2613491 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034380-25-9](/img/structure/B2613491.png)
6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a complex organic molecule that can be used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds involves the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Additionally, the possibility of further modification of such building blocks in the 3rd position by various functional groups was shown .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazine ring and a pyridazine ring. The compound also contains a carbonyl group and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Applications De Recherche Scientifique
Facile Synthesis and Biological Activities
The compound is involved in the synthesis of various heterocyclic compounds demonstrating significant biological activities. For instance, a study detailed the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole for certain derivatives (Hafez, Alshammari, & El-Gazzar, 2015).
Antimicrobial Potential
Further research into the antimicrobial potential of related derivatives highlighted the synthesis of compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These studies showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming others in efficacy (Bildirici, Şener, & Tozlu, 2007).
Inhibitory Properties on Photosynthetic Electron Transport
Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This study demonstrated that some compounds exhibited excellent inhibitory properties, offering insights into the structural determinants of activity and suggesting potential agricultural applications (Vicentini et al., 2005).
Novel Syntheses and Pharmacological Prospects
An innovative approach to synthesizing diverse 1H-Pyrazolo[1,2-b]phthalazine-2-carboxamide and related heterocycles has been shown to have crucial roles in pharmaceutical and agricultural industries due to their significant pharmacological applications. This research underscores the versatility of pyrazole-containing compounds in drug development (Maheswari et al., 2020).
Anticancer Activity
Research focusing on the synthesis of new 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents revealed promising results against different human tumor cell lines, showcasing the anticancer potential of pyrazole derivatives (Moreno et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
6-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-14(21)5-4-12(16-18)15(22)19-6-7-20-11(9-19)8-13(17-20)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWODWFFMVOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

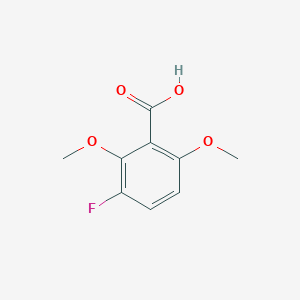
![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

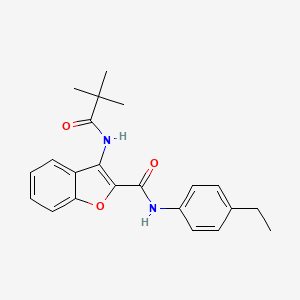
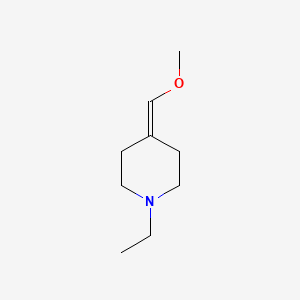
![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)
![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)
![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)
![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)
